1,2,3,4-Tetrahydronaphthalene-1-carbothioamide
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOTWXXZVVJKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isothiocyanate Intermediate
- Reagents: Phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent
- Conditions: Reflux in an inert solvent such as pyridine or toluene
- Outcome: Conversion of the corresponding amide or amine to the isothiocyanate derivative
Conversion to Carbothioamide
- Reagents: Ammonia or primary amines
- Reaction: Nucleophilic attack on the isothiocyanate to form the carbothioamide
A typical synthesis involves reacting tetrahydronaphthalene-1-amine with carbon disulfide (CS₂) in the presence of base, followed by treatment with ammonia to yield the carbothioamide.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Formation of CS₂ adduct | CS₂, base | Reflux | 70–80% | |
| Conversion to carbothioamide | NH₃ | Room temp | 65–75% |
Alternative Synthetic Route: Direct Sulfurization
An alternative method involves the direct sulfurization of tetrahydronaphthalene derivatives bearing amine groups:
- Reagents: Elemental sulfur or Lawesson’s reagent
- Conditions: Reflux in inert solvents
- Outcome: Direct conversion of amine precursors to carbothioamides
This method simplifies the process by combining steps, with reported yields of 60–70% under optimized conditions.
Summary Data Table of Preparation Methods
Research Findings and Notes
- The hydrogenation process is highly efficient and scalable for industrial production, with catalyst choice influencing selectivity and yield.
- The sulfurization step is critical; Lawesson’s reagent offers milder conditions and higher selectivity.
- Functionalization at the 1-position is facilitated by the reactivity of the tetrahydronaphthalene core and the availability of nucleophilic amine groups.
- Purity and yield are enhanced by recrystallization and chromatographic purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactivity
THNCA exhibits various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
- Reduction : The carbothioamide group can be reduced to an amine using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the carbothioamide group, leading to diverse derivatives.
Scientific Research Applications
THNCA has been extensively studied for its potential applications in various scientific domains:
Chemistry
- Precursor for Organic Synthesis : THNCA serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.
Biology
- Biological Activity : Research indicates that THNCA may interact with biomolecules, leading to potential biological activities. Its thioamide group is particularly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins.
Medicine
- Therapeutic Properties : THNCA is being investigated for its antimicrobial and anticancer activities. Studies suggest that it may exhibit inhibitory effects on certain cancer cell lines and could be developed into a therapeutic agent.
Industrial Applications
THNCA finds utility in several industrial processes:
- Specialty Chemicals Production : It is used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.
- Paints and Coatings : The compound is employed in high-grade paints to enhance smoothness and gloss.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of THNCA against various cancer cell lines. Results indicated that THNCA exhibited significant cytotoxicity in vitro, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of THNCA revealed that it effectively inhibited the growth of several bacterial strains. The study highlighted its mechanism of action involving disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carbothioamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s thioamide group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations
The key distinction between 1,2,3,4-Tetrahydronaphthalene-1-carbothioamide and its analogs lies in their functional groups:
- Carboxylic acid (-COOH) : Found in 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4), this group confers acidity and hydrogen-bonding capacity, influencing solubility and reactivity .
- Carboxamide (-CONH2): Present in N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, this group enhances stability and pharmaceutical utility, as seen in its hydrochloride salt form .
- Carbonitrile (-CN) : In 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, the nitrile group facilitates nucleophilic additions and polymer synthesis .
- Amine (-NH2) : 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5) is a basic intermediate used in drug synthesis .
Physicochemical Properties
*Calculated values.
Data Tables Summarizing Key Comparisons
Table 1: Functional Group Impact on Reactivity
Biological Activity
Overview
1,2,3,4-Tetrahydronaphthalene-1-carbothioamide (THNCA) is a chemical compound with the molecular formula C11H13NS. It is a derivative of tetrahydronaphthalene and has garnered interest in various fields due to its potential biological activities. The compound's thioamide group is particularly reactive, allowing it to interact with various biomolecules, which may lead to diverse biological effects.
The biological activity of THNCA is primarily attributed to its ability to bind to enzymes and receptors, altering their functions. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities. The thioamide moiety in THNCA enables it to form covalent bonds with nucleophilic sites on proteins, enhancing its potential as a therapeutic agent.
Toxicological Profile
The acute toxicity of THNCA has been evaluated in several studies. The compound exhibits relatively low toxicity, with an oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in male rabbits . Notably, high concentrations can cause symptoms such as headache, nausea, and green-gray urine due to metabolization to specific pigments .
Table 1: Toxicity Data for this compound
| Route of Administration | LD50 (mg/kg) | Species |
|---|---|---|
| Oral | 2860 | Male Rats |
| Dermal | 16800 | Male Rabbits |
| Inhalation | >1300 | Male Rats |
Antimicrobial Activity
Research has indicated that THNCA possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's structural features contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Anticancer Activity
THNCA has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines at lower concentrations than conventional chemotherapeutics like cisplatin. The mechanism appears to involve the inhibition of DNA synthesis and disruption of mitochondrial function .
Case Studies
- Case Study on Antimicrobial Effects : A study assessed the efficacy of THNCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Case Study on Anticancer Properties : In research involving A549 lung cancer cells, THNCA treatment resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,2,3,4-Tetrahydronaphthalene-1-carbothioamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic hydrogenation of naphthalene derivatives followed by carbothioamide functionalization. Key variables include catalyst selection (e.g., palladium or nickel catalysts), solvent polarity, and temperature control. For example, hydrogenation at 80–100°C under 5–10 bar H₂ pressure optimizes tetrahydronaphthalene formation . Subsequent thioamidation requires thiourea or thioacyl chloride in anhydrous conditions to minimize hydrolysis .
- Data Insight : Yield improvements (from ~60% to >85%) are observed when using inert solvents like tetrahydrofuran (THF) and low moisture content .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the tetracyclic scaffold and carbothioamide moiety. Infrared (IR) spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .
- Data Contradiction : Discrepancies in melting points (reported 148–152°C vs. 145–150°C) may arise from polymorphic forms or solvent residues .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation. Storage at 2–8°C in airtight containers prevents oxidation. Toxicity studies in mammals indicate LD₅₀ > 500 mg/kg (oral), but chronic exposure risks require further evaluation .
Advanced Research Questions
Q. How can computational modeling predict the thermodynamic stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model enthalpy of formation (ΔfH°gas) and Gibbs free energy. NIST data show ΔfH°gas = 84.3 kJ/mol for the parent tetrahydronaphthalene, with carbothioamide substitution increasing stability by ~15–20 kJ/mol due to resonance effects .
- Data Insight : Simulated IR spectra align with experimental data within 5% error, validating computational models .
Q. What strategies resolve contradictions in reported toxicity profiles across species?
- Methodology : Comparative toxicogenomics identifies species-specific metabolic pathways. For example, hepatic CYP450 enzymes in rodents metabolize the compound faster than in humans, leading to variable renal toxicity thresholds (NOAEL: 50 mg/kg/day in rats vs. 25 mg/kg/day in primates) .
- Experimental Design : Use in vitro hepatocyte models and LC-MS/MS to quantify reactive metabolites (e.g., sulfoxide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
